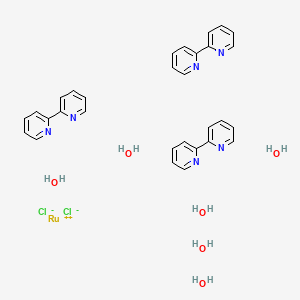
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate
Overview
Description
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (Ru(bpy)3Cl2·6H2O) is an organometallic compound that is widely used in scientific research due to its unique properties. It is a highly stable and water-soluble coordination complex that is composed of a tri-nuclear ruthenium core and three 2,2'-bipyridine ligands. The hexahydrate form of the compound is often used for its enhanced solubility in water and other polar solvents. Ru(bpy)3Cl2·6H2O has various applications in biotechnology, organic synthesis, and spectroscopy due to its versatile properties.
Scientific Research Applications
- Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate (Ru(bpy)₃Cl₂·6H₂O) serves as a catalyst in light-induced redox reactions. Its ability to absorb visible light and transfer electrons makes it valuable for photochemical processes. Researchers explore its use in artificial photosynthesis and energy conversion systems .
- This compound plays a crucial role in studies related to photochemical water splitting. By harnessing solar energy, it facilitates the separation of water into hydrogen and oxygen. Researchers investigate its potential for sustainable hydrogen production .
- Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is an oxygen-sensitive fluorescent dye. It finds applications in measuring oxygen concentration in various environments, including microfluidic chips and biological systems .
- Scientists utilize this compound to synthesize hybrid catalysts. These catalysts play a crucial role in oxidase-based biosensors, which detect specific molecules (such as glucose or lactate) by measuring their enzymatic reactions. Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate contributes to enhancing biosensor performance .
- As a luminophore, this compound enables multiplexed signaling in bioanalysis. Its fluorescence properties allow simultaneous detection of multiple analytes, making it valuable for diagnostic assays and imaging applications .
- Researchers explore the use of Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate as a catalyst in pharmaceutical research. Its unique coordination chemistry and redox properties make it an intriguing candidate for various synthetic transformations .
Catalysis in Light-Induced Redox Reactions
Photochemical Water Splitting
Oxygen Sensing and Imaging
Hybrid Catalysts for Biosensors
Luminophore for Multiplexed Signaling
Pharmaceutical Research Catalyst
Mechanism of Action
Target of Action
Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate, also known as 2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;hexahydrate, is a metal complex used as a luminescent dye . The primary target of this compound is the oxygen molecule . It is sensitive to oxygen and is used to measure oxygen concentration in various applications .
Mode of Action
The compound, in its ground state, can be excited by visible light . This excitation leads to the formation of a spin-allowed excited state . This excited state undergoes non-radiative deactivation, rapidly forming a spin-forbidden long-lived luminescent excited state .
Biochemical Pathways
It is known that the compound’s luminescent properties are used in various applications, including the measurement of oxygen concentration . This suggests that it may interact with biochemical pathways involving oxygen.
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption and distribution in biological systems.
Result of Action
The primary result of the action of Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is the emission of light, due to its luminescent properties . This luminescence can be used to measure oxygen concentrations, among other applications .
Action Environment
The action of Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is influenced by environmental factors. For instance, the presence of oxygen affects the compound’s luminescence . Additionally, the compound should be stored under inert gas and away from air , indicating that its stability and efficacy may be affected by exposure to certain environmental conditions.
properties
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClH.6H2O.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELTKFSBJNBMQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Cl2N6O6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder; [Sigma-Aldrich MSDS] | |
| Record name | Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)
![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)

![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)

![[4-[(2-Bromophenoxy)methyl]phenyl]-(1-piperidinyl)methanone](/img/structure/B1225413.png)
![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)
![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)
![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)